

# Preclinical Profile of Verducatib (BI 1291583): A Novel Cathepsin C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Verducatib** (BI 1291583) is an investigational, orally administered small molecule that acts as a potent and selective inhibitor of Cathepsin C (CatC), also known as Dipeptidyl Peptidase 1 (DPP1).[1][2] CatC is a crucial enzyme in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[3][4] In chronic inflammatory lung diseases like bronchiectasis, an excess of active NSPs contributes to a damaging cycle of inflammation, tissue destruction, and impaired mucus clearance, often referred to as the "vicious vortex".[1][3] By inhibiting CatC in the bone marrow during neutrophil development, **Verducatib** aims to reduce the levels of active NSPs in the lungs, thereby offering a potential disease-modifying therapeutic approach.[3][5] This technical guide provides a comprehensive overview of the preclinical data for **Verducatib**, detailing its mechanism of action, in vitro and in vivo pharmacology, and key experimental findings.

# **Mechanism of Action**

**Verducatib** is a reversible, highly potent, and selective inhibitor of CatC.[3][6] The primary mechanism of action involves binding to CatC and preventing the proteolytic cleavage that is necessary for the activation of pro-NSPs within developing neutrophils in the bone marrow.[3] [5] This leads to a dose-dependent reduction in the activity of mature NSPs released by circulating neutrophils.[3]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
- To cite this document: BenchChem. [Preclinical Profile of Verducatib (BI 1291583): A Novel Cathepsin C Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579060#preclinical-data-on-verducatib-bi-1291583]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com